Cas no 1480044-59-4 (2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride)
2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-Butanesulfonyl chloride, 2-[(3-methylbutoxy)methyl]-
- 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride
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- Inchi: 1S/C10H21ClO3S/c1-4-10(8-15(11,12)13)7-14-6-5-9(2)3/h9-10H,4-8H2,1-3H3
- InChI Key: BZDRPFALLRMUTF-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)C(COCCC(C)C)CC
2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366759-50mg |
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride |
1480044-59-4 | 98% | 50mg |
¥23868 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366759-100mg |
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride |
1480044-59-4 | 98% | 100mg |
¥28836 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366759-250mg |
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride |
1480044-59-4 | 98% | 250mg |
¥26132 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366759-500mg |
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride |
1480044-59-4 | 98% | 500mg |
¥29352 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366759-1g |
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride |
1480044-59-4 | 98% | 1g |
¥26222 | 2023-04-15 | |
| Enamine | EN300-1144797-0.05g |
2-[(3-methylbutoxy)methyl]butane-1-sulfonyl chloride |
1480044-59-4 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1144797-0.1g |
2-[(3-methylbutoxy)methyl]butane-1-sulfonyl chloride |
1480044-59-4 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
| Enamine | EN300-1144797-0.25g |
2-[(3-methylbutoxy)methyl]butane-1-sulfonyl chloride |
1480044-59-4 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1144797-0.5g |
2-[(3-methylbutoxy)methyl]butane-1-sulfonyl chloride |
1480044-59-4 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1144797-1.0g |
2-[(3-methylbutoxy)methyl]butane-1-sulfonyl chloride |
1480044-59-4 | 1g |
$1214.0 | 2023-06-09 |
2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride
Recent Advances in the Application of 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride (CAS: 1480044-59-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride (CAS: 1480044-59-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique chemical properties and potential applications in drug discovery and development. This sulfonyl chloride derivative, characterized by its branched alkyl ether and sulfonyl chloride functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the preparation of sulfonamide-based inhibitors, prodrugs, and other pharmacologically relevant compounds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride as a key building block in the synthesis of novel sulfonamide inhibitors targeting carbonic anhydrase isoforms. The study highlighted the compound's ability to introduce lipophilic and sterically demanding substituents, which are critical for enhancing binding affinity and selectivity. The resulting inhibitors exhibited nanomolar potency against cancer-associated carbonic anhydrase IX and XII, suggesting potential applications in oncology.
Another notable application of this compound was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where it was employed in the development of prodrugs for improved drug delivery. The sulfonyl chloride moiety facilitated the conjugation of therapeutic agents with targeting ligands, enabling site-specific activation and reduced systemic toxicity. This approach was particularly effective in enhancing the bioavailability of poorly soluble drugs, addressing a major challenge in pharmaceutical formulation.
Recent advancements in synthetic methodology have also expanded the utility of 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride. A 2023 Nature Communications paper described a novel one-pot synthesis protocol that significantly improved the yield and purity of the compound, making it more accessible for large-scale applications. The optimized procedure involved the use of green solvents and catalytic conditions, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.
In addition to its synthetic applications, the compound has been investigated for its potential in chemical biology. A 2024 study in ACS Chemical Biology utilized 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride as a chemical probe to study protein-sulfonate interactions. The compound's reactivity with nucleophilic amino acid residues enabled the mapping of sulfonate-binding sites in various enzymes, providing insights into enzyme mechanisms and facilitating the design of targeted inhibitors.
Despite these promising developments, challenges remain in the widespread adoption of 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride. Issues such as stability under physiological conditions and potential off-target effects need to be addressed through further research. However, the compound's versatility and the recent methodological improvements position it as a valuable tool in the chemical biology and pharmaceutical research toolkit.
In conclusion, 2-(3-methylbutoxy)methylbutane-1-sulfonyl chloride (CAS: 1480044-59-4) represents a promising intermediate with diverse applications in drug discovery and chemical biology. Recent studies have demonstrated its utility in inhibitor design, prodrug development, and chemical probing, highlighting its potential to contribute to the development of novel therapeutic agents. Continued research into its reactivity and applications is expected to further expand its role in the field.
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